4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopentyl-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-9-11-12-10(14)13(9)8-6-3-4-7-8/h8H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFYBBITLSHYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyclopentyl 5 Propyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives
Established Synthetic Pathways for 1,2,4-Triazole-3-Thiols
The construction of the 1,2,4-triazole-3-thiol core is primarily achieved through several reliable and versatile synthetic routes. These methods are adaptable for creating a wide array of derivatives by varying the starting materials.
One of the most prevalent and effective methods for synthesizing 1,2,4-triazole-3-thiols is the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. nih.govnih.gov This process typically involves two main stages:
Formation of Thiosemicarbazide (B42300) Intermediate: The synthesis begins with the reaction of a carboxylic acid hydrazide (acyl hydrazide) with an appropriate isothiocyanate. mdpi.com This condensation reaction yields a 1-(acyl)-4-(substituted)-thiosemicarbazide. nih.gov
Alkaline-Mediated Cyclization: The resulting thiosemicarbazide intermediate undergoes ring closure upon heating in an alkaline medium, such as an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. nih.govmdpi.com The base facilitates the dehydration and intramolecular cyclization, leading to the formation of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. nih.govmdpi.com The final product is typically precipitated by acidifying the reaction mixture. nih.govmdpi.com
This pathway is widely employed due to its high yields and the ready availability of diverse starting materials, allowing for the introduction of various substituents at the N-4 and C-5 positions of the triazole ring. nih.govnih.gov
Alternative strategies for synthesizing the 1,2,4-triazole-3-thiol ring system involve direct condensation and thiolation reactions. One such method starts with the reaction of formic acid and thiosemicarbazide. chemicalbook.com This approach involves heating the reactants to form an intermediate, which is then cyclized in the presence of a base like sodium carbonate. chemicalbook.com
Another established route involves the reaction of acid hydrazides with carbon disulfide in an ethanolic potassium hydroxide solution. nih.gov This reaction forms a potassium dithiocarbazate intermediate. Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a 4-amino-1,2,4-triazole-3-thiol, which can be further modified. nih.gov
Targeted Synthesis of 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol
Based on the established methodologies, a targeted synthetic route for this compound can be proposed. This pathway would logically follow the cyclization of a specifically designed thiosemicarbazide precursor.
The synthesis would commence with the preparation of two key precursors: butyric acid hydrazide and cyclopentyl isothiocyanate.
Butyric Acid Hydrazide: This precursor can be synthesized from butyric acid. The carboxylic acid is first converted to its corresponding ester (e.g., methyl butyrate (B1204436) or ethyl butyrate) via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate in a process known as hydrazinolysis to yield butyric acid hydrazide. zsmu.edu.uazsmu.edu.ua
Cyclopentyl Isothiocyanate: This reagent is formed from cyclopentylamine. The amine can be reacted with carbon disulfide in the presence of a base, followed by treatment with a reagent like ethyl chloroformate to generate the isothiocyanate.
With the precursors in hand, the targeted synthesis would proceed via the thiosemicarbazide cyclization pathway:
Step 1: Formation of 1-butyryl-4-cyclopentylthiosemicarbazide. Butyric acid hydrazide is condensed with cyclopentyl isothiocyanate, typically by refluxing in a suitable solvent like ethanol (B145695), to form the N,N'-disubstituted thiosemicarbazide intermediate.
Step 2: Cyclization. The isolated thiosemicarbazide is then refluxed in an aqueous basic solution (e.g., 2N NaOH) to induce intramolecular cyclization and dehydration. nih.govmdpi.com
Step 3: Isolation. After cooling, the reaction mixture is acidified with a mineral acid such as HCl to precipitate the final product, this compound, which can then be purified by recrystallization. nih.govnih.gov
Table 1: Proposed Synthetic Route for this compound
| Step | Reactant 1 | Reactant 2 | Key Process | Intermediate/Product |
| 1 | Butyric Acid Hydrazide | Cyclopentyl Isothiocyanate | Condensation | 1-butyryl-4-cyclopentylthiosemicarbazide |
| 2 | 1-butyryl-4-cyclopentylthiosemicarbazide | Sodium Hydroxide (aq) | Base-catalyzed Cyclization | Sodium salt of the target compound |
| 3 | Sodium salt intermediate | Hydrochloric Acid | Acidification/Precipitation | This compound |
Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters to consider include:
Solvent: The choice of solvent for both the thiosemicarbazide formation and the cyclization step can influence reaction rates and yields. Ethanol is commonly used for both steps. nih.govmdpi.com
Temperature: Reaction temperatures are crucial. The condensation step is often performed at the reflux temperature of the solvent. mdpi.com Similarly, the cyclization step requires heating to overcome the activation energy for ring closure. nih.gov
Base Concentration: The concentration of the base (e.g., NaOH) in the cyclization step must be sufficient to deprotonate the relevant nitrogen and sulfur atoms to facilitate the reaction. A common concentration is 2N NaOH. nih.govmdpi.com
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and ensure the complete conversion of the starting material.
pH for Precipitation: The final pH after acidification directly impacts the precipitation and recovery of the product. Adjusting the pH to a slightly acidic value (e.g., pH 3-5) is typical for ensuring complete precipitation of the thiol. mdpi.comchemicalbook.com
Advanced Synthetic Techniques for this compound
While classical heating methods are effective, modern synthetic techniques can offer improvements in terms of reaction time, yield, and energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. For the synthesis of 1,2,4-triazoles, microwave heating can significantly reduce reaction times from hours to minutes for both the formation of thiosemicarbazide intermediates and their subsequent cyclization. This technique often leads to higher yields and cleaner reaction profiles.
Solvent-Free Reactions: Performing reactions under solvent-free conditions ("neat" reactions) is a key principle of green chemistry. For certain steps in the synthesis of triazoles, reactants can be mixed and heated (conventionally or via microwave) without a solvent, reducing chemical waste and simplifying product work-up. raco.cat
Catalytic Approaches: The development of novel catalysts for C-N and C-S bond formation could provide more efficient routes. For instance, copper-catalyzed cycloaddition reactions are used for some triazole syntheses and could potentially be adapted. frontiersin.org
These advanced methods, while not specifically documented for this compound, represent promising avenues for optimizing its synthesis based on trends in modern heterocyclic chemistry. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been effectively applied to the synthesis of various 1,2,4-triazole (B32235) derivatives.
In a typical protocol, the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can be significantly expedited. For instance, the condensation reaction of a relevant thiocarbohydrazide (B147625) with a carboxylic acid, a key step in forming the triazole ring, can be completed in minutes under microwave irradiation, whereas conventional methods might require several hours of refluxing. nih.gov Similarly, the cyclization of thiosemicarbazide precursors is enhanced by microwave energy.
Researchers have utilized microwave systems, such as the Milestone Flexi Wave, to optimize reaction conditions. nih.govzsmu.edu.ua Parameters like temperature, pressure, and irradiation power are carefully controlled to maximize product yield. For example, in the S-alkylation of a 1,2,4-triazole-3-thiol, a reaction can be completed in 30-45 minutes at 165°C under microwave irradiation, demonstrating a significant time savings. zsmu.edu.ua The synthesis of triazole-based Schiff bases via condensation of a 4-amino-1,2,4-triazole (B31798) with an aldehyde has been achieved in as little as 10-25 minutes with yields up to 97% using microwave assistance, compared to 290 minutes and a 78% yield with traditional heating. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Triazole Derivatives
| Reaction Type | Microwave-Assisted Conditions | Conventional Method Conditions | Reference |
|---|---|---|---|
| Schiff Base Formation | 10-25 minutes, 97% yield | 290 minutes, 78% yield | nih.gov |
| S-Alkylation | 30-45 minutes, 165°C | Several hours at reflux | zsmu.edu.ua |
Green Chemistry Approaches in 1,2,4-Triazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org In the synthesis of 1,2,4-triazoles, these principles are applied through various strategies, including the use of alternative energy sources, environmentally benign solvents, and metal-free catalysts. nih.govresearchgate.netisres.org
Nonconventional energy sources such as ultrasonic irradiation (sonochemistry) and mechanical mixing (mechanochemistry) offer alternatives to traditional heating, often leading to improved reaction rates and yields under milder conditions. researchgate.net These methods reduce energy consumption and can sometimes obviate the need for solvents altogether.
Key green approaches in triazole synthesis include:
Solvent-free reactions: Performing reactions neat or using solid-state grinding reduces volatile organic compound (VOC) emissions.
Use of greener solvents: Replacing hazardous solvents like DMF with water, ethanol, or polyethylene (B3416737) glycol (PEG) is a common strategy.
Metal-free catalysis: Developing protocols that avoid heavy or toxic metal catalysts is a significant focus. For example, I2-mediated oxidative cyclization provides a metal-free route to certain triazoles. isres.org
One-pot synthesis: Designing multi-step reactions to occur in a single reaction vessel minimizes waste from intermediate purification steps and reduces solvent usage. isres.org
These approaches are applicable to the synthesis of the this compound core, promoting more sustainable and efficient manufacturing processes. nih.govisres.org
Derivatization and Functionalization of the this compound Core
The 1,2,4-triazole-3-thiol core is a versatile scaffold that allows for extensive derivatization at its sulfur and nitrogen atoms, as well as modifications to the substituents at the 4- and 5-positions.
S-Alkylation and S-Acylation Reactions
The thiol group (-SH) at the 3-position of the triazole ring is a primary site for functionalization due to its nucleophilicity. S-alkylation reactions are commonly performed to introduce a variety of alkyl, aryl, or heterocyclic moieties, yielding thioether derivatives. These reactions typically involve treating the triazole-thiol with an alkyl or benzyl (B1604629) halide in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or isopropanol. zsmu.edu.uamdpi.com Microwave irradiation has been shown to be particularly effective for these reactions, significantly reducing reaction times. zsmu.edu.ua
S-acylation introduces an acyl group to the sulfur atom, forming a thioester. While less common than S-alkylation, this reaction provides another avenue for modifying the core structure.
Table 2: Examples of S-Alkylation Reactions on 1,2,4-Triazole-3-thiol Scaffolds
| Triazole Core | Alkylating Agent | Product Type | Reference |
|---|---|---|---|
| 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Substituted benzyl chlorides | 3-(benzylthio)-1,2,4-triazole | mdpi.com |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | (3-Bromopropyl)benzene | 5-((3-phenylpropyl)thio)-1,2,4-triazole | zsmu.edu.ua |
N-Substitution Reactions
The nitrogen atoms of the 1,2,4-triazole ring can also undergo substitution reactions, typically alkylation or arylation. N-alkylation can occur at the N-1 or N-2 position, and the regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents already present on the ring. For instance, N-alkylation of a triazole with an alkyl halide can yield a mixture of isomers. nih.gov In some cases, specific reaction conditions can favor the formation of one isomer over others, such as in SNAr reactions with activated aryl halides or Michael additions, which have shown selectivity for the N-2 position. nih.gov
Formation of Schiff Bases from Aminotriazole Intermediates
To form Schiff bases (azomethines), the core structure must first contain a primary amino group. This is typically achieved by starting with a 4-amino-4H-1,2,4-triazole-3-thiol intermediate. This aminotriazole is then condensed with an aldehyde or a ketone, usually under acidic catalysis in a solvent like ethanol, to form the corresponding Schiff base. mdpi.comnih.gov
This reaction is highly versatile, allowing for the introduction of a wide array of aromatic and heterocyclic aldehydes, leading to a diverse library of derivatives. mdpi.comnih.gov The imine (-N=CH-) linkage is a key feature of these compounds. Sonochemical methods have been reported to produce these Schiff bases in excellent yields within just 3-5 minutes. nih.gov
Table 3: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3-thiol Precursors
| 4-Amino-1,2,4-triazole Precursor | Aldehyde Reagent | Reaction Conditions | Reference |
|---|---|---|---|
| 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde, p-methoxybenzaldehyde | Reflux in ethanol | mdpi.comresearchgate.net |
| 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Various substituted benzaldehydes | Not specified | mdpi.com |
Introduction of Diverse Chemical Moieties at the 4- and 5-Positions
The diversity of substituents at the N-4 and C-5 positions of the triazole ring is typically achieved by selecting appropriate starting materials during the synthesis of the heterocyclic core, rather than by post-synthetic modification of the cyclopentyl and propyl groups.
The general synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a 1,4-disubstituted thiosemicarbazide. mdpi.comnih.gov
Varying the 5-Position (Propyl Group): The substituent at the 5-position is derived from a carboxylic acid hydrazide. To obtain the 5-propyl group, one would start with butyric acid hydrazide. By using different hydrazides (e.g., phenylacetic acid hydrazide), various aryl or alkyl groups can be installed at this position. mdpi.comresearchgate.net
Varying the 4-Position (Cyclopentyl Group): The substituent at the 4-position comes from an isothiocyanate. For the target compound, cyclopentyl isothiocyanate would be the required reagent. Reacting the chosen hydrazide with different isothiocyanates (e.g., phenyl isothiocyanate, methyl isothiocyanate) allows for the introduction of a wide range of groups at the N-4 position. mdpi.com
This modular approach provides a powerful strategy for creating a large variety of 1,2,4-triazole derivatives with diverse chemical properties by simply changing the initial building blocks. zsmu.edu.uamdpi.comnih.gov
Advanced Spectroscopic and Structural Elucidation of 4 Cyclopentyl 5 Propyl 4h 1,2,4 Triazole 3 Thiol
X-ray Crystallography for Solid-State Structure Determination of 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol Derivatives
Crystal Packing and Intermolecular Interactions
Further research and publication in the field of synthetic and analytical chemistry would be required to generate the specific data needed to populate these sections.
Supramolecular Synthons and Their Contribution to Crystal Stability
However, based on the known chemical structure and the crystallographic studies of analogous 1,2,4-triazole-3-thiol derivatives, a general discussion of the expected intermolecular interactions can be presented. The stability of the crystal lattice of such compounds is typically governed by a network of non-covalent interactions, which form predictable patterns known as supramolecular synthons.
For 1,2,4-triazole-3-thiol derivatives, the most prominent and structurally directing interactions are hydrogen bonds. The triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms). The thiol group (-SH) can also act as a hydrogen bond donor. It is highly probable that the crystal structure of this compound would be stabilized by hydrogen bonds, such as N—H···S or N—H···N interactions, which are commonly observed in related structures. These interactions can lead to the formation of various motifs, including centrosymmetric dimers or extended one-, two-, or three-dimensional networks.
To provide a detailed and accurate description of the supramolecular synthons and crystal stability of this compound, an experimental determination of its crystal structure via single-crystal X-ray diffraction would be necessary. Such an analysis would provide precise information on bond lengths, bond angles, and the specific geometry of the intermolecular interactions that define its crystal packing.
Table of Expected Intermolecular Interactions and Their Potential Roles
| Interaction Type | Potential Donor/Acceptor Groups | Probable Supramolecular Synthon | Contribution to Crystal Stability |
| Hydrogen Bonding | N-H (donor), N (acceptor), SH (donor) | Dimeric motifs (e.g., R²₂(8)), chains, sheets | Primary directional force, significant stabilization |
| van der Waals Forces | Cyclopentyl and propyl groups | Non-directional packing | Overall lattice energy, space-filling |
Computational and Theoretical Investigations of 4 Cyclopentyl 5 Propyl 4h 1,2,4 Triazole 3 Thiol
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol, DFT calculations would provide a detailed understanding of its electronic properties and reactivity.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. For this compound, the MEP map would likely reveal regions of negative potential (color-coded in red and yellow) and positive potential (color-coded in blue).
The regions of highest negative potential are expected to be localized around the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the thiol group and those on the cyclopentyl and propyl chains, would exhibit positive potential, making them sites for potential nucleophilic interaction. The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for biological activity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring and the sulfur atom, signifying their electron-donating capabilities. The LUMO, on the other hand, would likely be distributed over the triazole ring, indicating its capacity to accept electrons. A smaller HOMO-LUMO gap would suggest higher reactivity and lower stability, making the molecule more prone to chemical reactions. The energies of these orbitals are also indicative of the molecule's ability to participate in charge transfer interactions.
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Electron-donating ability |
| LUMO Energy | -1.5 to -0.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates good kinetic stability and moderate reactivity |
Natural Bond Orbital (NBO) Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule, offering insights into the nature of chemical bonds and intermolecular interactions. For this compound, NBO analysis would quantify the charge on each atom.
It is anticipated that the nitrogen atoms of the triazole ring and the sulfur atom would carry significant negative charges, confirming their nucleophilic character as suggested by the MEP analysis. The carbon atoms of the cyclopentyl and propyl groups would have smaller negative or slightly positive charges, while the hydrogen atoms would be positively charged. This charge distribution is fundamental to understanding the molecule's polarity, solubility, and its ability to interact with biological macromolecules.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. Given that 1,2,4-triazole (B32235) derivatives are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties, molecular docking simulations for this compound would be instrumental in identifying its potential therapeutic targets.
Prediction of Binding Modes and Interaction Energies
Molecular docking simulations would predict the most stable binding pose of this compound within the active site of a target protein. The binding mode is determined by a combination of factors, including shape complementarity and intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The interaction energy, often expressed as a docking score or binding free energy, provides a quantitative measure of the binding affinity. A lower interaction energy indicates a more stable complex and a higher binding affinity. For this compound, the presence of hydrogen bond donors (the thiol group) and acceptors (the nitrogen atoms of the triazole ring), along with the hydrophobic cyclopentyl and propyl groups, suggests that it could form strong and specific interactions with a variety of biological targets.
Identification of Key Residues in Ligand-Target Recognition
For this compound, it is expected that polar amino acid residues, such as serine, threonine, and histidine, would form hydrogen bonds with the triazole and thiol moieties. Non-polar residues, like leucine, valine, and phenylalanine, would likely engage in hydrophobic interactions with the cyclopentyl and propyl chains. Understanding these key interactions is vital for the rational design of more potent and selective inhibitors based on the this compound scaffold.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues | Predicted Binding Energy Contribution |
|---|---|---|---|
| Hydrogen Bonding | Triazole N-atoms, Thiol S-H | TYR, HIS, SER | High |
| Hydrophobic Interactions | Cyclopentyl ring, Propyl chain | LEU, VAL, PHE, ILE | Moderate |
| Pi-Alkyl Interactions | Triazole ring and Alkyl chains | PHE, TRP | Low to Moderate |
Based on a comprehensive review of available scientific literature, there are no specific Quantitative Structure-Activity Relationship (QSAR) studies, detailed derivations of physicochemical descriptors, or developed predictive models for the biological activity of the compound this compound.
Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. Generating content for the specified sections and subsections would require access to published research that has performed these specific computational and theoretical investigations on this particular molecule or its close analogs, which is not currently in the public domain.
To fulfill the request for a scientifically accurate and informative article, it is necessary to adhere strictly to the available data. Without specific research on the QSAR of this compound, any attempt to create the specified content would be speculative and would not meet the required standard of scientific accuracy.
Further research and publication in the field of computational chemistry and medicinal chemistry are needed to provide the data necessary to construct the requested article.
Biological Activity Profiling of 4 Cyclopentyl 5 Propyl 4h 1,2,4 Triazole 3 Thiol and Its Analogs
Anticancer and Cytotoxic Activity Studies
Investigation of Kinase Inhibition Potential
The discovery of potent and selective kinase inhibitors is a significant focus in therapeutic development. Research into 1,2,4-triazole (B32235) derivatives has revealed their potential as kinase inhibitors. A series of new heterocyclic derivatives featuring a 1,2,4-triazole nucleus were designed and synthesized using a Schiff base approach. rsc.org These compounds were evaluated for their inhibitory activity against two specific kinases: CDC-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). rsc.org
Investigations revealed that analogs bearing hydroxy and/or methoxy (B1213986) substituents on an aromatic ring displayed excellent potency in the micromolar range. rsc.org The flexibility of linkers on either side of the triazole core is speculated to play a role in the high potency and selectivity, compelling the ligands to enter the active site of the receptor and maximize non-covalent interactions. rsc.org Notably, one analog with a methoxy substitution at the meta position showed high specificity for CLK1, which was attributed to a hydrogen bond between the SH group of the triazole and the Glu 169 carbonyl in the receptor. rsc.org This highlights how minor variations in substituent positions can significantly impact potency and selectivity. rsc.org
Interactive Data Table: Kinase Inhibition by 1,2,4-Triazole Analogs
| Compound Description | Target Kinase | Potency | Selectivity |
| Analog with hydroxy/methoxy substituents | CLK1 & DYRK1A | Micromolar range | - |
| Analog with meta-methoxy substitution | CLK1 | High | Highly specific |
Anti-inflammatory Properties
Derivatives of 1,2,4-triazole are recognized for exhibiting anti-inflammatory activity. nih.govresearchgate.net Studies on newly synthesized 1,2,4-triazole derivatives have shown encouraging anti-inflammatory results when compared to standard drugs like ibuprofen (B1674241). nih.govnih.gov For instance, in a carrageenan-induced paw edema model, one analog, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol (B145695), demonstrated a maximum edema inhibition of 91%, which was greater than the 82% inhibition shown by ibuprofen. nih.govnih.gov Another derivative, (S)-1-(6-Phenyl-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazin-3-yl)ethanol, showed results equipotent to ibuprofen. nih.govnih.gov
Further research has confirmed the anti-inflammatory potential across various analogs. Schiff base derivatives of 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been identified as potent anti-inflammatory agents. mdpi.com Similarly, a series of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives also exhibited anti-inflammatory properties. nih.gov
Interactive Data Table: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives
| Compound | Maximum Inhibition of Edema (%) | Standard Drug (Ibuprofen) Inhibition (%) |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | 91% | 82% |
| (S)-1-(6-Phenyl-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazin-3-yl)ethanol | 81% | 82% |
The anti-inflammatory effects of 1,2,4-triazole derivatives are associated with their ability to modulate key inflammatory pathways. A primary mechanism is the reduction of cyclooxygenase (COX) dependent prostaglandin (B15479496) production. mdpi.com Elevated levels of the COX-2 enzyme, often linked to chronic inflammation, can promote tumorigenesis and metastasis, making COX-2 suppression a viable therapeutic strategy. researchgate.net Eugenol, a natural product, has been modified to develop new 1,2,4-triazole derivatives that act as anti-COX-2 agents. researchgate.net
Other Investigated Biological Activities
Many 1,2,4-triazole derivatives have been evaluated for their antioxidant and radical scavenging activities. nih.govisres.org These compounds can neutralize harmful free radicals, which are natural byproducts of cell metabolism that can cause significant cell damage and contribute to various diseases. pensoft.net
The antioxidant capacity of several analogs has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) tests. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) showed superior radical scavenging ability compared to 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP), with lower IC50 values in both DPPH and ABTS assays. nih.gov Another study found that 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibited a potent antiradical effect of 88.89% at a concentration of 1 × 10⁻³ M, which was close to the activity of the standard antioxidant, ascorbic acid. zsmu.edu.ua
Interactive Data Table: Antioxidant Activity of 1,2,4-Triazole Analogs
| Compound | Assay | Result (IC50 or % Inhibition) | Standard |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 × 10⁻³ M | - |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 × 10⁻³ M | - |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 × 10⁻⁵ M | - |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 5.5 × 10⁻⁵ M | - |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | 88.89% Inhibition | Ascorbic Acid |
| Compound 5b (a thiazolidinone derivative) | DPPH | 5.84 µg/ml | Ascorbic Acid |
The 1,2,4-triazole nucleus is a key feature in the design of novel anticonvulsant agents. nih.govzsmu.edu.ua Numerous derivatives have demonstrated significant anticonvulsant activity in preclinical models. For instance, 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown promising activity in the maximal electroshock (MES) test, an animal model of generalized tonic-clonic seizures. nih.gov Some of these compounds were found to be 2-3 times more potent than the established antiepileptic drug valproic acid in the 6 Hz test, a model for pharmacoresistant epilepsy. nih.gov
One of the strongest activities was observed for 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which had an ED50 value of 38.5 mg/kg in the MES test. nih.gov The mechanism of action for some of these compounds is believed to involve the blockage of voltage-gated sodium channels. nih.govmdpi.com
In addition to anti-inflammatory properties, 1,2,4-triazole derivatives have been investigated for their analgesic and antipyretic activities. nih.govnih.gov The development of new analgesics with fewer side effects is a crucial area of research. zsmu.edu.ua
In an acetic acid-induced writhing test, which assesses analgesic effects, the compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol showed a significant 83% reduction in writhing, outperforming the standard drug ibuprofen (71.5% reduction). nih.gov Another derivative showed a comparable 70% reduction. nih.gov Furthermore, studies on pyrazole-containing derivatives of 1,2,4-triazole-3-thiol have also confirmed their antinociceptive activity in both the writhing test and the formalin inflammation model. zsmu.edu.ua
Interactive Data Table: Analgesic Activity of 1,2,4-Triazole Derivatives
| Compound | Writhing Reduction (%) | Standard Drug (Ibuprofen) Reduction (%) |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | 83% | 71.5% |
| (S)-1-(6-Phenyl-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazin-3-yl)ethanol | 70% | 71.5% |
Antiviral Investigations
The 1,2,4-triazole nucleus is a foundational structure in the development of therapeutic agents, with its derivatives demonstrating a wide array of pharmacological activities, including significant antiviral properties. researchgate.neteurekaselect.com The chemical stability, resistance to metabolic degradation, and capacity for diverse chemical modifications make the 1,2,4-triazole scaffold a preferred framework in the search for new antiviral drugs. researchgate.netnih.gov Research has particularly focused on 4H-1,2,4-triazole-3-thiol derivatives, which have shown potential against a variety of DNA and RNA viruses. eurekaselect.comnih.gov
Investigations into analogs of 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol have revealed that structural modifications on the triazole ring significantly influence the antiviral potency and spectrum of activity. Studies have explored the impact of different substituents at the N-4 and C-5 positions of the triazole-3-thiol core, leading to the identification of compounds with notable efficacy against several viral pathogens.
Activity Against Influenza Viruses
A significant area of investigation for 1,2,4-triazole-3-thiol analogs has been their efficacy against influenza viruses. Certain enantiomers of 1,2,4-triazole-3-thiones with R-configurations have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov In contrast, the corresponding S-enantiomers did not exhibit antiviral activity, highlighting the stereospecificity of the interaction with viral targets. nih.gov
One study focused on 4-amino-4H-1,2,4-triazole-3-thiol derivatives and their activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. Among the tested compounds, 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol demonstrated the highest antiviral activity, with a selectivity index (SI) greater than 300. nih.gov The selectivity index, which is the ratio of the cytotoxic concentration to the effective antiviral concentration, indicates that the compound is highly selective for the virus with minimal host cell toxicity. Molecular docking studies suggested that the M2 proton channel of the influenza A virus is a probable target for these ligands. nih.gov
Further research on 1,2,4-triazole-containing fused heterocyclic systems, such as 4H-thiopyrano[2,3-b]quinolines, also showed moderate antiviral activity against the influenza A/Puerto Rico/8/34 virus in MDCK cells. mdpi.com These compounds were generally characterized by low toxicity. mdpi.com
| Compound Class/Derivative | Viral Strain | Key Finding | Selectivity Index (SI) | Potential Target | Reference |
|---|---|---|---|---|---|
| R-configuration 1,2,4-triazole-3-thiones | Influenza A (H1N1) | Active against influenza A virus. | Not Specified | Not Specified | nih.gov |
| 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol | Influenza A/Puerto Rico/8/34 (H1N1) | Highest activity among tested compounds. | >300 | M2 proton channel | nih.gov |
| 1,2,4-Triazole-containing 4H-thiopyrano[2,3-b]quinolines | Influenza A/Puerto Rico/8/34 | Exhibited moderate antiviral activity with low toxicity. | >10 for 3 compounds | M2 channel, Polymerase basic protein 2 | mdpi.com |
Activity Against Coronaviruses
The emergence of novel coronaviruses has spurred research into new antiviral agents, and 1,2,4-triazole derivatives have been explored as potential inhibitors. A study on derivatives of 4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol identified them as effective inhibitors of the Nsp13 helicase of the MERS coronavirus (MERS-CoV). nih.gov The research highlighted that the most active compounds in this series were those that contained a cyclopentene (B43876) fragment, demonstrating the importance of the cycloalkyl moiety for antiviral efficacy. nih.gov
| Compound Class/Derivative | Viral Strain | Key Finding | Viral Target | Reference |
|---|---|---|---|---|
| 4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol derivatives with a cyclopentene fragment | MERS-CoV | Identified as effective inhibitors. | Nsp13 helicase | nih.gov |
Activity Against Other Viruses
The broad-spectrum potential of the 1,2,4-triazole scaffold is evident from its activity against other viruses, including Human Immunodeficiency Virus (HIV). eurekaselect.com For instance, one analog, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, when incorporated into more complex structures, has shown activity against HIV-1. nih.gov While direct data on this compound is limited, the consistent antiviral activity of its structural analogs underscores the therapeutic potential of this chemical class and warrants further investigation.
Structure Activity Relationship Sar Studies of 4 Cyclopentyl 5 Propyl 4h 1,2,4 Triazole 3 Thiol Analogs
Impact of Cyclopentyl Moiety Modifications on Biological Activity
The substituent at the N-4 position of the 1,2,4-triazole (B32235) ring plays a significant role in modulating the biological activity of its derivatives. The cyclopentyl group in 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol contributes to the molecule's lipophilicity and steric profile, which are crucial for receptor binding and cell membrane permeability.
SAR studies on various 1,2,4-triazole analogs reveal that the nature of the N-4 substituent can drastically alter efficacy and selectivity. For instance, in some series of antibacterial ciprofloxacin-triazole hybrids, the N-4 substituent was found to have a major effect on the toxicity profile. mdpi.com Research has shown that modifying the N-4 position from an alkyl group to an aryl group can enhance certain biological activities. In one study, triazoles with a phenyl ring at the N-4 position demonstrated higher antibacterial activity compared to those with alkyl or alkene groups. mdpi.com Conversely, other studies have indicated that a substituted phenyl group at the N-4 position is not essential for activity and that increasing the length of an alkyl chain at this position can significantly decrease biological potency. nih.gov
The cyclopentyl moiety offers a unique combination of moderate lipophilicity and conformational rigidity compared to a linear alkyl chain. Modifications involving the replacement of the cyclopentyl group with other cyclic (e.g., cyclohexyl, cyclopropyl) or aromatic rings (e.g., phenyl, substituted phenyl) would be expected to influence the compound's interaction with biological targets. A larger cycloalkyl group like cyclohexyl might provide a better fit for a hydrophobic binding pocket, whereas a smaller cyclopropyl group could introduce conformational constraints. Aromatic substituents, with their potential for π-π stacking and other electronic interactions, would fundamentally alter the binding mode.
| N-4 Moiety Modification | General Observed Impact on Activity | Potential Rationale |
|---|---|---|
| Replacement with smaller alkyl chains | Activity may increase or decrease depending on target | Alters lipophilicity and steric bulk |
| Replacement with longer alkyl chains | Tends to decrease activity significantly nih.gov | Increased steric hindrance may prevent optimal binding |
| Replacement with aryl groups (e.g., phenyl) | Can increase antibacterial activity mdpi.com | Introduces potential for π-π stacking and electronic interactions |
| Replacement with substituted aryl groups | Effect varies; may not be essential for activity nih.gov | Electronic effects (donating/withdrawing) can fine-tune binding affinity |
Role of the Propyl Chain in Modulating Pharmacological Effects
Studies on related 4,5-disubstituted-1,2,4-triazole-3-thiols have demonstrated that variations at this position significantly impact the pharmacological profile. The nature of the substituent, whether it is an alkyl, aryl, or heterocyclic group, influences the compound's electronic and steric properties. For example, research has shown that compounds with a phenyl moiety at the C-5 position can elicit a strong response, while smaller alkyl groups like methyl may decrease it. researchgate.net In certain antibacterial hybrids, the introduction of an electron-withdrawing chlorine atom onto a phenyl ring at the C-5 position led to an increase in potency against Gram-positive bacteria. mdpi.com This suggests that electronic effects at this position are critical.
Replacing the propyl chain with other groups would likely modulate the pharmacological effects:
Varying Alkyl Chain Length: Shortening or lengthening the alkyl chain would alter the hydrophobic character. An optimal chain length is often required for effective interaction with a specific biological target.
Introducing Aromatic Rings: Substituting the propyl group with a phenyl or substituted phenyl ring could introduce new binding interactions, such as π-π stacking, and alter the electronic distribution of the triazole core. For instance, hydroxyphenyl groups at this position have been shown to be favorable for antibacterial activity. mdpi.com
Incorporating Heterocycles: The introduction of heterocyclic rings like furan or thiophene can impact activity through additional hydrogen bonding opportunities or altered electronic properties. researchgate.netnih.gov
| C-5 Moiety Modification | General Observed Impact on Activity | Potential Rationale |
|---|---|---|
| Replacement with other alkyl chains | Activity is dependent on chain length and target | Modulates lipophilicity and steric fit |
| Replacement with Phenyl group | Can lead to a strong biological response researchgate.net | Provides a rigid scaffold for potential π-π interactions |
| Replacement with Substituted Phenyl (e.g., -OH, -Cl) | Can increase antibacterial potency mdpi.com | Electronic effects and hydrogen bonding potential influence binding |
| Replacement with Heterocyclic rings (e.g., Thiophene) | Can decrease activity in some contexts researchgate.net | Alters electronic properties and potential for specific interactions |
Influence of Substituents on the Triazole Ring (e.g., N-4, C-5 positions)
Extensive research has shown that a wide variety of substituents can be tolerated, leading to a broad spectrum of activities. researchgate.net For antibacterial agents, combinations such as a phenyl group at N-4 and a substituted phenyl at C-5 have proven effective. mdpi.com In a study of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, the introduction of a 2-hydroxybenzylidene radical resulted in a high antiradical effect. zsmu.edu.ua This highlights that even modifications to an amino group at the N-4 position can significantly influence activity.
The interplay between the lipophilic, electronic, and steric characteristics of the N-4 and C-5 substituents is crucial. For instance, a bulky, lipophilic group at N-4 (like cyclopentyl) might be best paired with a smaller, more polar group at C-5 to achieve a balanced physicochemical profile for optimal pharmacokinetics and target interaction. The nature of the substituents significantly affects chromatographic behavior, which can be an indicator of polarity and potential bioavailability. researchgate.net Generally, compounds with a phenyl moiety at C-5 and an alkyl substituent at C-3 (via the thiol group) show a strong response, whereas more polar groups tend to decrease this response. researchgate.net
Correlation between Tautomeric Forms and Biological Profiles
Compounds of the 4H-1,2,4-triazole-3-thiol class can exist in two tautomeric forms: the thione form and the thiol form. nih.govuobaghdad.edu.iq This tautomerism is a critical feature that can profoundly influence the compound's biological profile, as the two forms have different physicochemical properties and hydrogen bonding capabilities. oup.com
The thione form features a carbon-sulfur double bond (C=S) and an N-H bond on the triazole ring, while the thiol form has a carbon-sulfur single bond with an S-H group (thiol). Most studies suggest that the thione form is predominant in the solid state and in neutral solutions. oup.com However, the equilibrium can shift depending on the solvent, pH, and the nature of the substituents on the ring.
This tautomeric equilibrium is vital for biological activity for several reasons:
Receptor Interaction: The two forms present different hydrogen bond donor and acceptor sites. The thione form has an N-H donor and a C=S acceptor, whereas the thiol form has an S-H donor and a ring nitrogen acceptor. Different biological targets may preferentially bind to one tautomer over the other.
Chelating Properties: The thiol form (-SH) is a known metal chelator. This property can be crucial for the mechanism of action, especially in metalloenzymes.
The ability to engage in proton transfer and form specific hydrogen bonds is a key aspect of the bioactivity of these compounds, and this ability is directly governed by the prevalent tautomeric form under physiological conditions. oup.com
Potential Applications and Future Research Directions of 4 Cyclopentyl 5 Propyl 4h 1,2,4 Triazole 3 Thiol
Prospects in Medicinal Chemistry Lead Optimization
The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making it a valuable template for lead optimization in drug discovery.
The 1,2,4-triazole (B32235) nucleus is a key component in a variety of clinically used drugs. The versatility of the 1,2,4-triazole-3-thiol moiety allows for the synthesis of a diverse library of compounds with a wide range of biological activities. Research has shown that derivatives of this scaffold possess significant potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and analgesic agents. nih.gov
The development of hybrid molecules, where the 1,2,4-triazole-3-thiol ring is combined with other biologically active heterocyclic systems, has been a successful strategy in designing more efficacious compounds. For instance, hybrid derivatives of isatin bearing a hydrazone moiety and a 1,2,4-triazole-3-thiol scaffold have shown promising activity against various tumor cells.
The following table summarizes the reported biological activities of various 1,2,4-triazole-3-thiol derivatives, highlighting the potential of this scaffold in developing new therapeutic agents.
| Biological Activity | Examples of Investigated Derivatives |
| Anticancer | Hydrazone derivatives bearing 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moieties. mdpi.com |
| Antimicrobial | 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles. |
| Anti-inflammatory | Novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles. |
| Anticonvulsant | Various 1,2,4-triazole derivatives. |
This table is for illustrative purposes and not exhaustive.
The continued exploration of structure-activity relationships (SAR) of 1,2,4-triazole-3-thiol derivatives is crucial for the rational design of new and more potent therapeutic agents.
Applications in Agrochemistry as Crop Protection Agents
The 1,2,4-triazole scaffold is not only significant in medicine but also plays a crucial role in the agrochemical industry. Derivatives of 1,2,4-triazole are utilized as intermediates in the synthesis of various crop protection agents.
A significant number of commercial fungicides are based on the 1,2,4-triazole structure. These compounds are known to be effective against a broad spectrum of phytopathogenic fungi. bldpharm.com The mechanism of action of many triazole fungicides involves the inhibition of ergosterol biosynthesis in fungi, which is an essential component of the fungal cell membrane. This disruption of the cell membrane leads to the inhibition of fungal growth.
Research into novel 1,2,4-triazole derivatives continues to yield compounds with potent fungicidal activity. For example, certain novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridine moiety have demonstrated significant fungicidal activities against a range of plant pathogens. nih.gov
The table below presents examples of fungicidal activity of 1,2,4-triazole derivatives against specific phytopathogens.
| Phytopathogen | Example of Active 1,2,4-Triazole Derivative |
| Sclerotinia sclerotiorum | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime nih.gov |
| Phytophthora infestans | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime nih.gov |
| Rhizoctonia solani | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime nih.gov |
| Botrytis cinerea | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime nih.gov |
This table is for illustrative purposes and not exhaustive.
In addition to their fungicidal properties, 1,2,4-triazole derivatives have been investigated for their potential as herbicides. The development of effective and selective herbicides is a continuous effort in agriculture to manage weed growth and improve crop yields. The structural diversity of the 1,2,4-triazole scaffold allows for the synthesis of compounds with varying herbicidal activities and selectivities.
Utility in Materials Science and Functional Materials Development
The applications of 1,2,4-triazole derivatives extend beyond the life sciences into the realm of materials science. The unique chemical properties of the triazole ring, including its ability to coordinate with metal ions and its thermal stability, make it a valuable building block for the creation of functional materials.
A promising area of research is the incorporation of 1,2,4-triazole-3-thiol derivatives into hybrid composites and nanomaterials to create novel functional materials. The thiol group in these compounds provides a convenient anchor point for attachment to the surface of nanoparticles.
One notable example is the use of 1,2,4-triazole-3-thiol to protect silver nanoparticles (TATAgNPs). In this application, the triazole derivative acts as a capping agent, stabilizing the nanoparticles and providing a platform for electrochemical reactions. This demonstrates the potential for creating novel functional materials by covalently anchoring 1,2,4-triazole derivatives onto solid surfaces. researchgate.net
The coordination chemistry of 1,2,4-triazole-3-thiol derivatives with various metals is also an area of interest for developing new materials with specific electronic or magnetic properties.
Challenges and Opportunities in the Development of 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol
The development of this compound as a potential therapeutic agent is accompanied by both challenges and opportunities, primarily in the realms of chemical synthesis and pharmacological optimization.
Challenges:
Furthermore, traditional synthetic methods for 1,2,4-triazoles can present environmental and efficiency challenges. Some conventional approaches may require harsh reaction conditions, long reaction times, and the use of hazardous solvents, which are not ideal for sustainable and large-scale production.
Another potential hurdle lies in the physicochemical properties of the final compound. Triazole derivatives can sometimes exhibit poor solubility in aqueous media, which can negatively impact their bioavailability and therapeutic efficacy. researchgate.net Overcoming this may require formulation strategies or structural modifications to enhance solubility without compromising biological activity.
Opportunities:
Significant opportunities exist in the application of green chemistry principles to the synthesis of 1,2,4-triazole derivatives. Microwave-assisted synthesis, for example, has emerged as a promising alternative to conventional heating methods. This technique can significantly reduce reaction times, improve yields, and often allows for the use of more environmentally benign solvents. nih.gov
The development of combinatorial libraries based on the this compound scaffold presents another major opportunity. By systematically varying the substituents at the cyclopentyl and propyl positions, as well as exploring modifications of the thiol group, a diverse range of analogs can be generated. High-throughput screening of these libraries against various biological targets could accelerate the discovery of lead compounds with improved potency and selectivity.
Moreover, the structural versatility of the 1,2,4-triazole ring allows for its incorporation into hybrid molecules. By linking the this compound core to other pharmacologically active moieties, it may be possible to develop multifunctional agents with novel mechanisms of action or enhanced therapeutic profiles.
Unexplored Biological Targets and Mechanistic Pathways for this compound
The broad biological activity of 1,2,4-triazole-3-thiol derivatives suggests that this compound could interact with a variety of biological targets. While many of these have been investigated for the general class of compounds, several remain underexplored for this specific substitution pattern.
Potential Unexplored Enzyme Targets:
The 1,2,4-triazole scaffold has shown promise in the inhibition of various enzymes, opening up avenues for future research. researchgate.net
Kinase Inhibition: Many 1,2,4-triazole derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy. rsc.orgnih.gov While some kinases have been explored, a vast number of the human kinome remains to be systematically screened against this class of compounds. The specific cyclopentyl and propyl substitutions on the target molecule may confer selectivity for particular kinases that have not yet been considered. For example, targeting VEGFR-2 signaling is a known approach in combating certain cancers, and novel 1,2,4-triazole hybrids have been designed with this in mind. nih.gov
Metallo-β-lactamase Inhibition: With the rise of antibiotic resistance, there is a critical need for new inhibitors of bacterial resistance mechanisms. Metallo-β-lactamases (MBLs) are a class of enzymes that confer resistance to a broad range of β-lactam antibiotics. The triazole-thione moiety has been identified as a potential zinc-coordinating group, making 1,2,4-triazole-3-thiol derivatives promising candidates for MBL inhibition. researchgate.net Further investigation into the interaction of this compound with various MBLs could lead to the development of new antibiotic adjuvants.
Metabolic Enzyme Inhibition: The inhibition of metabolic enzymes such as α-amylase and α-glucosidase is a key strategy in the management of diabetes mellitus. nih.gov The 1,2,4-triazole scaffold has been incorporated into molecules designed to inhibit these enzymes. The lipophilic nature of the cyclopentyl and propyl groups may enhance binding to the active sites of these enzymes, warranting further investigation.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease. Some novel 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against these enzymes. nih.gov
The following table summarizes the inhibitory activities of some 1,2,4-triazole derivatives against various enzymes, highlighting the potential for this compound in these areas.
| Enzyme Target | Reported Activity of 1,2,4-Triazole Derivatives | Potential for this compound |
|---|---|---|
| Kinases (e.g., VEGFR-2) | IC50 values in the nanomolar to micromolar range. nih.gov | The alkyl substituents may influence selectivity and potency. |
| Metallo-β-lactamases (e.g., VIM-2) | IC50 values in the micromolar range. researchgate.net | The thiol group can coordinate with the active site zinc ions. |
| α-Amylase and α-Glucosidase | Promising inhibitory activity reported for various derivatives. nih.gov | Potential as an antidiabetic agent. |
| Cholinesterases (AChE and BChE) | IC50 values in the nanomolar range for some derivatives. nih.gov | Potential for development as a therapeutic for neurodegenerative diseases. |
Unexplored Mechanistic Pathways:
Beyond direct enzyme inhibition, 1,2,4-triazole derivatives may modulate various cellular signaling pathways.
Apoptosis Induction: Several studies have shown that 1,2,4-triazole compounds can induce apoptosis in cancer cells. The precise molecular mechanisms, such as the involvement of specific caspases or members of the Bcl-2 family of proteins, are often not fully elucidated and represent a fertile ground for future research.
Cell Cycle Arrest: The antiproliferative effects of some 1,2,4-triazoles have been attributed to their ability to cause cell cycle arrest at different phases. Investigating the impact of this compound on the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs) could reveal novel anticancer mechanisms.
Anti-inflammatory Pathways: The anti-inflammatory properties of some 1,2,4-triazoles suggest they may interfere with inflammatory signaling cascades, such as the NF-κB or MAPK pathways. Elucidating these interactions could lead to the development of new anti-inflammatory drugs.
Conclusion and Outlook
Broader Implications for Heterocyclic Chemistry and Drug Discovery
Given the absence of research on 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol, any discussion of its broader implications would be entirely speculative. The 1,2,4-triazole (B32235) ring system is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The specific combination of cyclopentyl and propyl substituents at the N4 and C5 positions could theoretically influence the compound's steric and electronic properties, potentially leading to novel biological activities. However, without experimental data, its contribution to heterocyclic chemistry and drug discovery remains unknown.
Future Perspectives for Advanced Research on this compound.
The primary future perspective for this compound is the initiation of foundational research. The first step would be the development and publication of a reliable synthetic route to produce the compound in sufficient purity and yield. Following this, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.
Once synthesized and characterized, future research could explore its potential biological activities. This would involve screening the compound against a variety of biological targets, such as enzymes, receptors, and microbial strains, to identify any potential therapeutic applications. Structure-activity relationship (SAR) studies could then be conducted by synthesizing and testing related analogs to optimize any observed activity.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound is synthesized via cyclization of precursors such as hydrazides or isothiocyanates. Ethanol or methanol under reflux (60–100°C) is commonly used, with bases like NaOH/KOH to facilitate cyclization. For example, allyl hydrazine and substituted benzyl isothiocyanate react in ethanol at 80°C to form the triazole core . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
- Key Parameters Table :
| Precursor Pair | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrazide + aldehyde | Ethanol | 80°C | None | 65–75 | |
| Isothiocyanate + hydrazine | DMF | 100°C | KOH | 70–80 |
Q. How is elemental analysis used to confirm the molecular composition of this compound?
- Methodological Answer : Elemental analysis (C, H, N, S) validates the empirical formula. For C₁₀H₁₆N₃S, expected values: C 54.76%, H 7.36%, N 19.16%, S 14.72%. Deviations >0.3% indicate impurities. Coupled with LC-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 220), this ensures structural fidelity .
Q. What spectroscopic techniques confirm the presence of the thiol (-SH) group?
- Methodological Answer :
- ¹H NMR : A singlet at δ 3.8–4.2 ppm (exchangeable proton) for -SH.
- IR : Stretching vibration at 2550–2600 cm⁻¹ (S-H).
- LC-MS : Loss of HS• fragment (m/z 33) in MS/MS spectra .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties of this triazole derivative?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set calculates:
- HOMO-LUMO gaps : Indicates reactivity (e.g., narrow gaps suggest higher electrophilicity).
- Molecular electrostatic potential (MEP) : Maps charge distribution for nucleophilic/electrophilic sites.
- Vibrational frequencies : Matches experimental IR data within 5% error .
- Example Data :
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO (eV) | -6.2 | N/A |
| LUMO (eV) | -1.8 | N/A |
| S-H IR (cm⁻¹) | 2570 | 2590 |
Q. How can molecular docking resolve contradictions in reported biological activity data?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) model interactions with targets (e.g., enzymes, receptors). For inconsistent activity across studies:
Validate binding poses (RMSD <2.0 Å vs. crystallographic ligands).
Analyze substituent effects: Cyclopentyl/propyl groups may sterically hinder binding in certain conformations .
- Case Study : Derivatives with bulkier substituents showed reduced kinase inhibition due to poor fit in ATP-binding pockets .
Q. What strategies optimize the synthesis of S-alkyl derivatives for structure-activity studies?
- Methodological Answer :
- Alkylation : React thiol with alkyl halides (e.g., methyl iodide) in ethanol/K₂CO₃.
- Purification : Use preparative TLC (silica gel, CH₂Cl₂/MeOH 9:1) to isolate S-alkylated products .
- Yield Optimization Table :
| Alkylating Agent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methyl iodide | Ethanol | 12 | 85 |
| Benzyl chloride | DMF | 24 | 70 |
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Methodological Answer :
- Stability Tests : Store in amber vials under N₂ at -20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Findings : Polar solvents (e.g., DMSO) accelerate oxidation of -SH to disulfides. Non-polar solvents (hexane) enhance shelf life (>6 months) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Variability arises from:
- Impurity in precursors : Use HPLC-grade reagents.
- Moisture sensitivity : Anhydrous conditions (molecular sieves) improve cyclization efficiency .
- Catalyst batch effects : Standardize catalyst sources (e.g., Sigma-Aldryl vs. TCI).
Q. How to address discrepancies in biological activity across cell lines?
- Methodological Answer :
- Dose-response curves : Calculate IC₅₀ values in triplicate.
- Cell viability assays : Use MTT/WST-1 to rule out cytotoxicity artifacts .
- Metabolic stability : Test in liver microsomes; poor stability in HepG2 may explain low activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
